2-Bromo-3-nitropyridin-4-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3BrN2O3 |
|---|---|
Molecular Weight |
218.99 g/mol |
IUPAC Name |
2-bromo-3-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3BrN2O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H,7,9) |
InChI Key |
PFVGRSGRDMHUOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C(C1=O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 3 Nitropyridin 4 Ol and Analogous Pyridinols
Established Synthetic Pathways for Pyridinone and Pyridinol Scaffolds
The construction of the central pyridine (B92270) ring is the cornerstone of synthesizing these compounds. Various methods have been developed, ranging from building the ring from acyclic precursors to modifying other heterocyclic systems. sci-hub.se
The formation of the pyridinone or pyridinol ring system is often achieved through cyclization and condensation reactions of acyclic precursors. sci-hub.se These methods are valued for their flexibility in introducing a variety of substituents onto the final heterocyclic core.
One effective approach is a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids, which provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it The proposed mechanism involves the formation of a dienol intermediate which undergoes an intramolecular aldol-type addition, followed by acid-induced elimination of water and tautomerization to yield the pyridin-4-ol structure. chim.it
Another widely used strategy involves the cyclocondensation of β-keto amides or the reaction of enaminones with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326). researchgate.net For instance, a one-pot, three-component reaction of an aromatic aldehyde, an activated nitrile substrate (like malononitrile or ethyl cyanoacetate), and cyanoacetohydrazide can yield N-amino-3-cyano-2-pyridone derivatives. rsc.org This cascade reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. rsc.org Similarly, pyridinone derivatives can be synthesized through the cyclization of intermediates formed from the reaction of apocynin derivatives with various aldehydes and ethyl cyanoacetate. researchgate.net
Solid-phase synthesis offers an efficient method for creating macrocycles containing a 2-pyridone ring through the intramolecular condensation of dimethoxy-propionic amide (DMPA) units. nih.gov This technique is particularly advantageous as it can lead to a single, well-defined regioisomer, which is crucial for building complex molecular libraries. nih.gov
Table 1: Selected Cyclization and Condensation Reactions for Pyridine Ring Synthesis
| Reaction Type | Key Reactants | Product Type | Reference |
|---|---|---|---|
| Three-Component Reaction | Lithiated alkoxyallenes, nitriles, carboxylic acids | Substituted Pyridin-4-ols | chim.it |
| Three-Component Cascade | Aromatic aldehydes, activated nitriles, cyanoacetohydrazide | N-amino-3-cyano-2-pyridones | rsc.org |
| Self-Condensation Cyclization | β-keto amides | Polysubstituted 2-pyridones | researchgate.net |
| Solid-Phase Intramolecular Condensation | Dimethoxy-propionic amide (DMPA) units | 2-pyridone-linked macrocycles | nih.gov |
Introducing a nitro group onto the pyridine ring is a critical step for synthesizing nitro-substituted pyridinols. Direct nitration of pyridine itself is often inefficient, yielding low amounts of product due to the deactivation of the ring by the protonated nitrogen atom under harsh acidic conditions. researchgate.net
A more effective strategy involves the nitration of pyridine-N-oxide. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. oc-praktikum.denih.gov The reaction is typically carried out using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de The resulting 4-nitropyridine-N-oxide can then be converted to the desired pyridinol.
For substituted pyridines, the existing functional groups heavily influence the position of nitration. In the synthesis of nitropyridine derivatives, a precursor like 4-chloro-2-aminopyridine can be nitrated using a mixture of nitric and sulfuric acids to yield 4-chloro-2-amino-3-nitropyridine. google.com The amino group directs the incoming nitro group to the adjacent C-3 position. The lack of reactivity in standard pyridine necessitates these alternative routes for producing nitropyridines, which are valuable precursors for pharmaceuticals and agrochemicals. researchgate.net
Table 2: Common Nitration Methods for Pyridine Systems
| Substrate | Reagents | Primary Product | Reference |
|---|---|---|---|
| Pyridine-N-oxide | Fuming HNO₃, H₂SO₄ | 4-Nitropyridine-N-oxide | oc-praktikum.denih.gov |
| 4-Chloro-2-aminopyridine | HNO₃, H₂SO₄ | 4-Chloro-2-amino-3-nitropyridine | google.com |
| Pyridine | N₂O₅, then SO₂/HSO₃⁻ | 3-Nitropyridine (B142982) | researchgate.net |
The introduction of a bromine atom onto the pyridine ring can be achieved through various halogenation techniques, with the choice of method depending on the substrate's reactivity and the desired regioselectivity.
Direct bromination of pyridin-4-one in an aqueous medium is a feasible route. cdnsciencepub.com The reaction proceeds via the pyridone tautomer, which behaves similarly to a phenoxide ion in terms of reactivity. cdnsciencepub.com However, these reactions are often so facile that they lead to 3,5-disubstitution, making the synthesis of a monobrominated product challenging without careful control of the pH. cdnsciencepub.com For example, direct bromination of 4-pyridone buffered at pH 4 is a suggested method for producing 3-bromo-4-pyridone. cdnsciencepub.com
For other pyridine derivatives, reagents like N-bromosuccinimide (NBS) are commonly used, sometimes in the presence of a catalyst. chim.it The synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine, for instance, starts with the bromination of 4-methyl-5-nitropyridin-2-ol using an excess of elemental bromine in acetic acid. rsc.org Another approach involves the diazotization of an aminopyridine precursor, followed by a Sandmeyer-type reaction with copper(I) bromide to introduce the bromine atom. This method was used to convert 2-amino-3-nitropyridine (B1266227) into 2-bromo-3-nitropyridine.
Table 3: Representative Bromination Techniques for Pyridine Derivatives
| Substrate | Reagents | Product | Reference |
|---|---|---|---|
| 4-Pyridone | Br₂ (aqueous buffer) | 3-Bromo-4-pyridone / 3,5-Dibromo-4-pyridone | cdnsciencepub.com |
| 4-Methyl-5-nitropyridin-2-ol | Br₂ (excess), AcOH | 3-Bromo-4-methyl-5-nitropyridin-2-ol | rsc.org |
| 2-Amino-3-nitropyridine | 1. Diazotization, 2. CuBr/HBr | 2-Bromo-3-nitropyridine |
Targeted Synthesis of 2-Bromo-3-nitropyridin-4-OL
The specific synthesis of this compound requires a carefully planned sequence of reactions to install the hydroxyl, nitro, and bromo groups at the correct positions (C4, C3, and C2, respectively).
A logical synthetic pathway to this compound would likely begin with a pre-functionalized precursor rather than pyridine or pyridin-4-ol itself. This is because the directing effects of the substituents must be carefully managed to achieve the 2,3,4-substitution pattern.
A plausible route starts from a precursor such as 2-bromopyridin-4-ol .
Nitration of 2-bromopyridin-4-ol : The hydroxyl group at C4 is an activating group that directs electrophiles to the ortho positions (C3 and C5). The bromine at C2 is a deactivating group but also directs ortho and para (to C3 and C5). Therefore, nitration of this precursor is expected to yield a mixture of This compound and 2-bromo-5-nitropyridin-4-ol , which would then require separation.
An alternative strategy could involve starting with a precursor where the nitro and hydroxyl groups are already in place. For example, the synthesis of the related compound 4-bromo-3-nitropyridine (B1272049) proceeds from 3-nitropyridin-4-ol. In that synthesis, 3-nitropyridin-4-ol is treated with phosphorus oxybromide (POBr₃) to replace the hydroxyl group with a bromine atom. While this specific reaction converts the -OH group, it highlights a common synthetic intermediate, 3-nitropyridin-4-ol , which is readily synthesized by the nitration of pyridin-4-ol.
A documented synthesis for a closely related compound, 4-bromo-2-methyl-3-nitropyridine (B3028585), starts from 2-methyl-3-nitropyridin-4-ol (B170364) and uses phosphorus oxybromide at 140°C to achieve the conversion of the hydroxyl group to a bromo group. chemicalbook.com This further illustrates the general principle of using a substituted pyridin-4-ol as a key intermediate in the synthesis of bromonitropyridines.
Achieving the specific 2-bromo-3-nitro-4-ol arrangement is a challenge of regioselectivity. The electronic properties of the substituents dictate the outcome of each synthetic step.
Hydroxyl Group (C4-OH): The 4-hydroxyl group (or its tautomeric 4-oxo form) is a powerful ortho-, para-directing group. In the pyridine ring, this strongly activates the C3 and C5 positions for electrophilic substitution like nitration and bromination. cdnsciencepub.com
Nitro Group (C3-NO₂): The nitro group is a strong deactivating group and a meta-director. Once placed at the C3 position, it will deactivate the ring towards further electrophilic substitution and direct any subsequent electrophiles to the C5 position.
Bromo Group (C2-Br): The bromo group is a deactivating but ortho-, para-directing substituent.
Considering these effects, a synthetic strategy must introduce the groups in an order that leverages their directing properties. Starting with pyridin-4-ol, nitration would yield 3-nitropyridin-4-ol. Subsequent bromination of this intermediate would be directed to the C5 position by both the C4-OH and C3-NO₂ groups, leading to 5-bromo-3-nitropyridin-4-ol, not the desired product.
Therefore, the most viable strategy involves starting with a precursor that already contains the bromine at C2, namely 2-bromopyridin-4-ol . The subsequent nitration step is guided by the C4-hydroxyl and C2-bromo groups, both of which direct the incoming nitro group to the C3 and C5 positions. While this produces an isomeric mixture, it provides a direct route to the target compound's skeleton. The selective synthesis remains a challenge, often necessitating chromatographic separation of regioisomers.
Optimization of Reaction Conditions for Enhanced Yields and Purity
The synthesis of halogenated nitropyridinols, including structures analogous to this compound, is highly dependent on the careful optimization of reaction parameters to maximize yield and ensure high purity. Key factors that are manipulated include temperature, reagent stoichiometry, and workup procedures.
For instance, in the synthesis of 5-bromo-3-nitropyridine-2,4-diol, the direct bromination of 3-nitropyridine-2,4-diol is a well-documented method. Optimization of this electrophilic aromatic substitution involves several critical considerations:
Stoichiometry : Utilizing a specific molar ratio of bromine to the starting material, such as 1.4:1, is crucial for driving the reaction to completion while preventing undesirable over-bromination.
Temperature Control : Maintaining a constant temperature, for example at 70°C, is essential. This prevents the occurrence of side reactions like debromination or the oxidation of the hydroxyl groups, which can significantly lower the yield and purity of the final product.
Workup Procedure : The method of quenching the reaction is also vital. Pouring the reaction mixture onto crushed ice facilitates rapid crystallization and precipitation of the product. This minimizes the potential for degradation of the nitro group under the reaction conditions. Subsequent washing with cold solvents like water and ethanol (B145695) helps in removing residual acids and unreacted reagents.
Similar strategies are applied in the synthesis of related compounds. When converting a pyridinol to a bromopyridine, such as in the preparation of 4-bromo-2-methyl-3-nitropyridine from 2-methyl-3-nitropyridin-4-ol, the conditions must be robust. chemicalbook.com This often involves using a strong brominating agent like phosphorus oxybromide at high temperatures (e.g., 140°C) in a sealed pressure vessel to ensure the substitution of the hydroxyl group. chemicalbook.com The purification process for such reactions is multi-stepped, involving liquid-liquid extraction, washing with bicarbonate solutions to neutralize acidity, and column chromatography to isolate the pure product from any remaining starting material or byproducts. chemicalbook.com
Low-temperature nitration (0–10°C) and the stoichiometric use of nitric acid are recommended to avoid over-nitration when introducing a nitro group. For reactions involving palladium catalysts, careful selection of the catalyst and conditions is necessary to ensure the retention of the bromo-substituent.
The table below summarizes optimized conditions for reactions analogous to the synthesis of this compound.
| Product | Starting Material | Reagents | Temperature | Yield | Ref |
| 5-Bromo-3-nitropyridine-2,4-diol | 3-Nitropyridine-2,4-diol | Bromine, Glacial Acetic Acid | 70°C | 74% | |
| 4-Bromo-2-methyl-3-nitropyridine | 2-Methyl-3-nitropyridin-4-ol | Phosphorus Oxybromide | 140°C | 49.7% | chemicalbook.com |
| 4-Bromo-3-nitropyridine | 3-Nitropyridin-4-ol | Phosphorus Oxybromide, Chloroform | 110°C | Not specified |
Contemporary Approaches in Pyridinol Synthesis
Modern synthetic chemistry has moved towards more efficient, selective, and sustainable methods for preparing functionalized pyridines and pyridinols. These contemporary approaches often leverage catalysis and alternative energy sources to overcome the limitations of classical methods.
Catalytic Methods for Pyridine Functionalization
Catalytic C-H activation has become a powerful tool for the direct functionalization of pyridine rings, offering an atom-economical alternative to traditional methods that often require pre-functionalized substrates. nih.gov Transition metals such as palladium, rhodium, and rare earth metals are frequently employed to catalyze these transformations. beilstein-journals.org
Palladium-catalyzed reactions are particularly prominent. For example, Pd(OAc)₂ can catalyze the C2-olefination of pyridines. beilstein-journals.org The catalytic cycle is proposed to begin with the coordination of the palladium catalyst to the pyridine nitrogen, which facilitates the cleavage of a C-H bond to form a palladacycle intermediate. beilstein-journals.org This intermediate can then react with various partners, such as alkenes, to introduce new functional groups. beilstein-journals.org Chelation assistance, where a directing group on the pyridine substrate helps to bring the metal catalyst into proximity with the target C-H bond, is a highly effective strategy for achieving site-selectivity, particularly for ortho-functionalization. rsc.org
Recent advancements have also focused on achieving functionalization at positions that are electronically disfavored, such as the meta and para positions. nih.gov Innovative strategies to achieve this include the use of pyridine phosphonium (B103445) salts, photocatalytic methods, and temporary dearomatization techniques. nih.gov Furthermore, metal-free approaches are emerging, for instance, in the C-S bond formation on the pyridine ring, which can avoid the use of expensive and potentially toxic metal catalysts. researchgate.net
The table below presents examples of catalytic systems used in pyridine functionalization.
| Catalyst System | Reaction Type | Target Position | Key Feature | Ref |
| Pd(OAc)₂ / AgOAc | C-H Olefination | C2 | Wide substrate scope and good yields. | beilstein-journals.org |
| Mono(phosphinoamido)-ligated rare earth complexes (NP2-Gd, NP1-Sc) | C-H Aminoalkylation/Alkylation | Ortho | Effective with polar imines and nonpolar alkenes. | beilstein-journals.org |
| Palladacycle / KHCO₃ | Acylation with Benzyl Chloride | Ortho | High regioselectivity for meta-substituted phenyl rings. | rsc.org |
Microwave-Assisted Synthesis and Sustainable Chemistry Considerations
Microwave-assisted synthesis has gained significant traction as a green chemistry tool, aligning with the principles of sustainable chemistry by reducing energy consumption, reaction times, and often the need for solvents. nih.govresearchgate.net This technology utilizes microwave radiation to heat reactions, which is based on the interaction of the electromagnetic field with polar molecules (dipolar polarization) and ions (ionic conduction) in the reaction mixture. researchgate.net This leads to rapid and uniform heating, often resulting in higher yields and product purity compared to conventional heating methods. researchgate.net
The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds like pyridines. For example, a one-pot Bohlmann-Rahtz procedure to produce trisubstituted pyridines at 170°C gives superior yields when conducted with a microwave synthesizer compared to conventional heating in a sealed tube. researchgate.net This method involves the Michael addition of an enamine to an alkynone, followed by cyclodehydration. researchgate.net
Microwave-assisted synthesis is often performed under solvent-free conditions, further enhancing its environmental credentials by preventing pollution. nih.govscirp.org It has been successfully used to prepare novel pyridine nucleosides in high yields, demonstrating its utility in creating complex, biologically relevant molecules through an eco-friendly process. nih.gov The significant reduction in reaction times, from hours to minutes, is a key advantage that contributes to the development of cleaner and more efficient synthetic routes. researchgate.netscirp.org
Regioselective and Stereoselective Synthetic Protocols
Achieving regioselectivity—the control of where functional groups are placed on the pyridine ring—is a central challenge in pyridine synthesis. The inherent electronic properties of the pyridine ring typically favor functionalization at the C2, C4, and C6 positions. However, a variety of modern protocols have been developed to achieve high regioselectivity, including at the less reactive C3 and C5 positions.
One effective strategy involves the use of pyridine N-oxides. Activating the N-oxide with trifluoromethanesulfonic anhydride (B1165640) allows for the regioselective addition of malonate anions to selectively yield either 2- or 4-substituted pyridines. nih.gov The regioselectivity of reactions involving benzynes and pyridine N-oxides can also be controlled by modifying reaction conditions. rsc.org
Dearomatization is another powerful strategy, particularly for achieving meta-selective (C3) functionalization. nih.gov In this approach, the pyridine ring is temporarily dearomatized, which enables transformations that are otherwise challenging. The resulting dearomatized product can then be rearomatized to yield the meta-substituted pyridine derivative. nih.gov
For the synthesis of polysubstituted pyridines, cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes offer an efficient and atom-economical route. scg.ch By using borylated or silylated alkynes, this method allows for the regioselective introduction of boryl and silyl (B83357) groups into the pyridine ring under photochemical conditions at room temperature. scg.ch Additionally, the addition of organometallic reagents to pyridinium (B92312) salts, such as the reaction of benzylic zinc reagents with 1-(phenoxycarbonyl) salts of methyl nicotinate, demonstrates high regioselectivity for the 4-position. tandfonline.com
The table below highlights different protocols and their achieved regioselectivity.
| Method | Reagents/Catalyst | Position Selectivity | Ref |
| Redox Alkylation | Pyridine N-oxide, Trifluoromethanesulfonic Anhydride, Malonates | C2 or C4 | Controlled by reaction conditions. |
| Dearomatization-Rearomatization | Various Catalytic Methods | Meta (C3) | Enables functionalization at an electronically disfavored position. |
| [2+2+2] Cyclotrimerization | Cobalt Precatalyst, Borylated/Silylated Alkynes | Polysubstituted | Regioselective introduction of boryl/silyl groups. |
| Organometallic Addition | Benzylic Zinc Bromides, 1-(Phenoxycarbonyl)pyridinium Salts | C4 | Highly regioselective addition to the pyridinium salt. |
Chemical Reactivity and Transformation Studies of 2 Bromo 3 Nitropyridin 4 Ol
Nucleophilic Substitution Reactions of Halogenated Nitropyridines
Halogenated nitropyridines are important substrates in organic synthesis due to their susceptibility to nucleophilic substitution, a reaction class that is fundamental to the construction of more complex molecules. thieme-connect.com The presence of both a halogen and a nitro group on the pyridine (B92270) ring creates a unique electronic environment that governs the regioselectivity and rate of these reactions.
Displacement of the Bromine Atom by Various Nucleophiles (e.g., Amines, Thiols)
The bromine atom in 2-bromo-3-nitropyridin-4-ol is susceptible to displacement by a variety of nucleophiles. This reactivity is a hallmark of halogenated pyridines, where the halogen can be substituted by nucleophiles such as amines, thiols, and alkoxides. For instance, in related bromo-nitropyridine systems, the bromine atom can be replaced by amines, leading to the formation of aminopyridine derivatives. researchgate.net Similarly, reactions with thiols can yield the corresponding thioethers. nih.gov The specific conditions for these reactions, such as the choice of solvent and base, can significantly influence the outcome and yield of the desired product. researchgate.netclockss.org
In a study on 3-bromo-4-nitropyridine, reactions with amines were found to yield not only the expected substitution product but also a product resulting from nitro-group migration. clockss.org This highlights the complex reactivity patterns that can emerge in these systems.
Influence of the Nitro Group on Ring Activation and Regioselectivity
The nitro group plays a crucial role in activating the pyridine ring towards nucleophilic attack. Its strong electron-withdrawing nature decreases the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to reaction with nucleophiles. nih.govresearchgate.net The position of the nitro group relative to the halogen and other substituents dictates the regioselectivity of the substitution.
In many nitropyridine derivatives, the nitro group directs nucleophilic attack to the positions ortho and para to it. researchgate.netresearchgate.net Research on 2-substituted 3-nitropyridines has shown that the presence of an electron-donating group adjacent to the nitro group can enhance the selectivity of substitution reactions. In the case of this compound, the interplay between the activating nitro group and the hydroxyl and bromo substituents will determine the preferred site of nucleophilic attack. Studies on related compounds have demonstrated that the nitro group itself can sometimes act as a leaving group, especially when attacked by soft nucleophiles like thiols. nih.gov
The regioselectivity of these reactions is a key consideration in synthetic design. For example, in 2,4-dihalopyridines, substitution with amines like dimethylamine (B145610) or hydrazine (B178648) selectively occurs at the 4-position. researchgate.net However, the introduction of other substituents can alter this preference.
Vicarious Nucleophilic Substitution of Hydrogen (VNSH) in Related Nitropyridine Systems
Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, including nitropyridines. organic-chemistry.orgacs.orgnih.gov This reaction involves the substitution of a hydrogen atom by a nucleophile that carries a leaving group. The process typically proceeds through the formation of a Meisenheimer-type adduct, followed by base-induced elimination of the leaving group. acs.orgnih.gov
VNS reactions have been successfully applied to various nitropyridines, allowing for the introduction of alkyl and other functional groups. researchgate.netorganic-chemistry.orgacs.orgkuleuven.be For instance, 3-nitropyridine (B142982) can be alkylated using this method. researchgate.net The regioselectivity of VNS is often high, with the substitution occurring at the position activated by the nitro group, typically ortho or para to it. kuleuven.be In some cases, steric hindrance can influence the outcome of the reaction, potentially leading to the isolation of stable Meisenheimer adducts instead of the substitution product. acs.orgresearchgate.net
While direct VNS studies on this compound are not extensively documented in the provided search results, the principles of VNS in related nitropyridine systems suggest its potential applicability for further functionalization of this molecule.
Reduction Chemistry of the Nitro Moiety
The nitro group in this compound is a versatile functional group that can be readily reduced to an amino group. This transformation is a key step in the synthesis of many biologically active compounds and functional materials. google.comambeed.com
Selective Reduction to Amino Pyridine Derivatives
The reduction of the nitro group to an amine is a common and well-established transformation in organic chemistry. ambeed.com Various reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂ with a palladium catalyst), or metal/acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). google.comambeed.com The choice of reducing agent is crucial for achieving selectivity, especially in molecules with multiple reducible functional groups.
For instance, in the synthesis of various aminopyridine derivatives, the nitro group is selectively reduced in the presence of other functional groups like halogens. nih.gov This selective reduction is a valuable tool for introducing an amino group that can then be used for further synthetic modifications, such as in coupling reactions or the formation of heterocyclic rings. nih.gov In the context of this compound, the selective reduction of the nitro group would yield 3-amino-2-bromopyridin-4-ol, a valuable intermediate for further diversification.
Investigation of Reduction Mechanism and Reagent Specificity
The reduction of aromatic nitro compounds to amines is a multi-step process. google.com The main pathway involves the stepwise reduction of the nitro group (NO₂) to a nitroso group (NO), then to a hydroxylamine (B1172632) (NHOH), and finally to the amine (NH₂). google.com The reduction of the hydroxylamine intermediate is often the slowest step, which can lead to its accumulation in the reaction mixture. google.com
An alternative pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced to the amine. google.com The specific mechanism and the predominant pathway can depend on the reaction conditions and the nature of the reducing agent.
The specificity of the reducing agent is a critical factor. For example, some reagents like BF₃·SMe₂ have been shown to be highly selective for the reduction of nitropyridines over nitrobenzenes. diva-portal.org Catalytic hydrogenation using supported metal catalysts like Pd/C is a widely used industrial method. google.com Other systems, such as sodium borohydride (B1222165) in the presence of a transition metal catalyst, have also been employed. The choice of reagent can also influence the chemoselectivity, allowing for the reduction of the nitro group without affecting other sensitive functional groups in the molecule.
Oxidative Transformations of the Hydroxyl Functionality
The hydroxyl group at the 4-position of the pyridine ring is susceptible to oxidation, converting the pyridinol to a pyridinone. This transformation can be achieved using common oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are typically employed for the oxidation of hydroxyl groups on pyridine rings. smolecule.com The reaction converts the 4-hydroxyl group into a carbonyl group, yielding the corresponding 4-oxo derivative, such as 5-bromo-3-nitropyridine-2,4-dione.
In a broader context of pyridine derivative oxidation, studies have explored various methods. For example, pyridinium (B92312) chlorochromate has been used for the selective oxidation of allylic alcohols on steroidal skeletons. researchgate.net Another approach involves photo-induced oxidation where photoexcited nitroarenes can act as anaerobic oxidants for alcohols. nih.gov This method has been shown to convert alcohols to ketones efficiently. nih.gov Additionally, biocatalytic methods using whole cells of microorganisms like Burkholderia sp. MAK1 have demonstrated the ability to hydroxylate and oxidize pyridine derivatives, although specific application to this compound is not detailed. nih.gov
Cross-Coupling Reactions and Advanced Derivatization
The bromine atom at the 2-position of this compound serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for creating more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are powerful tools for building molecular complexity, and halogenated nitropyridines are common substrates for these transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and a halide, is applicable to bromo-nitropyridine derivatives. smolecule.comambeed.com While specific examples for this compound are not prevalent in the searched literature, related compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) are known to undergo Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst. smolecule.com The electron-withdrawing nitro group can influence the reactivity of the pyridine ring in these couplings.
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgnih.gov This reaction is widely used for the synthesis of substituted alkynylpyridines. researchgate.net For example, 2-bromo-5-nitropyridine (B18158) readily undergoes Sonogashira coupling with terminal acetylenes to produce 2-ethynyl-5-nitropyridines. researchgate.net The reaction conditions, including the choice of solvent, can significantly impact the yield and rate of the reaction, with polar solvents like DMF sometimes enhancing reaction rates. lucp.net
| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 2-Bromo-5-nitropyridine | Terminal Acetylenes | Palladium complex, Copper(I) co-catalyst | Substituted 5-nitro-2-ethynylpyridines | researchgate.net |
| 2-Chloro-3-nitropyridine (B167233) | Terminal Acetylenes | Pd-catalyst, t-BuOK | 2-Substituted 4-azaindoles (after further steps) | researchgate.net |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. libretexts.orgorganic-chemistry.org This reaction is highly effective for the amination of 2-bromopyridines. researchgate.net The process typically uses a palladium catalyst with specialized, electron-rich phosphine (B1218219) ligands and a strong base like sodium tert-butoxide. researchgate.net This methodology allows for the synthesis of a wide variety of secondary and tertiary aminopyridines from 2-bromopyridines and volatile amines, which can be challenging to synthesize otherwise. researchgate.net The reaction is tolerant of various functional groups, although nitro groups can sometimes be incompatible with the strong bases used. libretexts.org
| Component | Description | Reference |
|---|---|---|
| Substrate | Aryl Halide (e.g., 2-Bromopyridine) | researchgate.net |
| Nucleophile | Primary or Secondary Amines (including volatile amines) | researchgate.net |
| Catalyst | Palladium(II) acetate (B1210297) or Pd₂(dba)₃ with electron-rich phosphine ligands (e.g., dppp, XPhos) | researchgate.net |
| Base | Strong, non-nucleophilic base (e.g., Sodium tert-butoxide) | researchgate.net |
Rearrangement Reactions and Isomerization Pathways
The substitution pattern on the pyridine ring of this compound can predispose it to rearrangement and isomerization reactions under certain conditions.
One notable reaction is nitro group migration. In studies on related compounds like 3-bromo-4-nitropyridine, reaction with amines can lead to an unexpected product where the nitro group migrates from the 4-position to the 3-position. clockss.orgresearchgate.net This rearrangement is observed to occur in polar aprotic solvents. clockss.org The mechanism is proposed to involve the formation of an anionic intermediate. researchgate.net
Another potential pathway involves isomerization via pyridyne intermediates. Base-catalyzed isomerization of 3-bromopyridines can lead to the formation of 4-bromopyridines, which then undergo nucleophilic substitution. rsc.org This tandem isomerization-substitution sequence allows for the functionalization of the pyridine ring at a position different from the initial halogenation site. rsc.org While not specifically documented for this compound, such pathways are known for substituted bromopyridines. Furthermore, ring-opening and ring-closing (ANRORC) mechanisms have been observed for nitropyridines like 2-chloro-3-nitropyridine upon reaction with nucleophiles like hydroxide (B78521) ions, leading to isomerized intermediates. researchgate.net
Advanced Structural Elucidation and Spectroscopic Analysis
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopic methods are fundamental to determining the precise structure and electronic properties of a molecule like 2-Bromo-3-nitropyridin-4-ol.
NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule.
¹H NMR: In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the two aromatic protons on the pyridine (B92270) ring and a signal for the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromo and nitro groups. The hydroxyl proton's chemical shift would likely be broad and its position dependent on solvent and concentration. washington.edu
¹³C NMR: A ¹³C NMR spectrum would show five signals corresponding to the five carbon atoms in the pyridine ring. The carbons attached to the bromine, nitro, and hydroxyl groups would exhibit characteristic chemical shifts due to the electronic influence of these substituents. researchgate.net
Table 1: Predicted NMR Data for this compound (Note: The following data is based on computational predictions and has not been experimentally verified. molbase.cn)
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H | Aromatic protons and hydroxyl proton signals would be anticipated. |
IR and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of bonds.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-O stretches of the nitro group (asymmetric and symmetric stretches around 1550-1510 cm⁻¹ and 1360-1320 cm⁻¹, respectively), and C-Br stretching vibrations (typically below 700 cm⁻¹). masterorganicchemistry.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the carbon backbone of the pyridine ring.
UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing insight into its conjugation and chromophores. The pyridine ring, substituted with a nitro group, constitutes a significant chromophore. One would anticipate π → π* and n → π* transitions. libretexts.orgrsc.org The position of the absorption maxima (λ_max) would be sensitive to the substitution pattern and the solvent used. bspublications.net
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₅H₃BrN₂O₃), the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the nitro group (NO₂), the hydroxyl group (OH), and bromine.
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups. As of now, no public crystallographic data for this compound is available in open-access databases. crystallography.net
Chiroptical Spectroscopic Methods (if applicable to chiral derivatives)
This compound itself is not chiral. Therefore, chiroptical spectroscopic methods such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) are not applicable to this compound. These techniques would only be relevant for the analysis of chiral derivatives of this molecule.
Computational Chemistry and Theoretical Investigations of 2 Bromo 3 Nitropyridin 4 Ol
Quantum Chemical Calculations for Molecular Geometry Optimization
No specific studies reporting the molecular geometry optimization of 2-Bromo-3-nitropyridin-4-ol through quantum chemical calculations were found in the reviewed literature.
While DFT is a common method for determining the ground state conformation of nitropyridine derivatives, specific energetic data for this compound has not been published. tandfonline.com
For similar molecules, functionals such as B3LYP and basis sets like 6-311G have been effectively used. researchgate.netijcce.ac.irias.ac.in However, the specific choices and their validation for this compound are not documented.
Synthetic Applications and Derivative Chemistry of 2 Bromo 3 Nitropyridin 4 Ol
Role as a Precursor for Diverse Functionalized Pyridine (B92270) Scaffolds
The inherent reactivity of 2-bromo-3-nitropyridin-4-ol allows for its transformation into a variety of substituted pyridine derivatives. The bromo group is a good leaving group for nucleophilic substitution and cross-coupling reactions, while the nitro group can be reduced to an amino group, which can then be further functionalized. The hydroxyl group can also participate in various reactions, such as etherification or esterification.
Synthesis of Polyfunctional Heterocyclic Systems
This compound serves as a key starting material for the synthesis of polyfunctional heterocyclic systems. The strategic positioning of its functional groups allows for sequential and regioselective reactions to build complex molecular architectures. For instance, the bromine atom can be displaced by various nucleophiles, and the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form another heterocyclic ring. This versatility enables the construction of fused ring systems and other intricate heterocyclic structures that are of interest in medicinal chemistry and materials science.
Building Blocks for Complex Organic Architectures
The reactivity of this compound makes it a valuable building block for constructing larger, more complex organic molecules. The pyridine core, substituted with reactive handles, allows for its incorporation into a variety of molecular frameworks through reactions like Suzuki, Stille, or Sonogashira cross-coupling. researchgate.net These reactions enable the formation of carbon-carbon bonds, linking the pyridine unit to other aromatic or aliphatic moieties. This modular approach is fundamental in the assembly of complex natural products, pharmaceutical agents, and functional materials.
Derivatization for Advanced Materials Research
The unique electronic properties of the nitropyridine scaffold, combined with the reactivity of the bromo and hydroxyl groups, make this compound an attractive starting point for the development of advanced materials.
Ligand Design for Transition Metal Catalysis and Complexes
The pyridine nitrogen and the hydroxyl group of this compound and its derivatives can act as coordination sites for transition metals. By modifying the substituents on the pyridine ring, the electronic and steric properties of the resulting ligands can be fine-tuned to influence the catalytic activity and selectivity of the metal center. For example, the synthesis of NNO donor ligands for palladium(II) complexes has been reported, starting from related nitropyridine precursors. nih.gov These complexes have been investigated for their potential applications in catalysis and as anticancer agents. nih.gov The ability to systematically alter the ligand framework is crucial for the rational design of new and improved catalysts for a wide range of organic transformations.
Incorporation into Optically and Electronically Active Materials
The presence of the electron-withdrawing nitro group significantly influences the electronic structure of the pyridine ring, making this compound and its derivatives interesting candidates for applications in optoelectronics. The nitro group, being a chromophore, can extend the absorption of the molecule into the visible region of the electromagnetic spectrum. smolecule.com This property is desirable for the development of dyes, pigments, and other light-absorbing materials. Furthermore, the polarized nature of the nitropyridine ring can contribute to non-linear optical (NLO) properties. By incorporating these pyridine units into larger conjugated systems, it is possible to create materials with tailored optical and electronic characteristics for use in devices such as organic light-emitting diodes (OLEDs) and solar cells.
Development of Agrochemical Intermediates and Related Compounds
Substituted pyridines are a well-established class of compounds in the agrochemical industry, with many commercial herbicides, insecticides, and fungicides containing this heterocyclic core. The functional groups on this compound provide convenient handles for the synthesis of a variety of agrochemical intermediates. smolecule.comcymitquimica.com The bromo group can be readily displaced by nucleophiles, and the nitro group can be transformed into other functionalities, allowing for the rapid generation of diverse compound libraries for biological screening. The specific substitution pattern of this compound can lead to the discovery of novel compounds with enhanced efficacy and improved environmental profiles.
Utilization in Radiochemical Synthesis and Labeled Compounds
The structural framework of this compound, featuring both a halogen substituent and a nitro group on a pyridine ring, makes it a compound of significant interest in the field of radiochemical synthesis. This is particularly true for the development of radiolabeled molecules for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. mdpi.comnih.gov While direct radiolabeling studies specifically employing this compound as the starting precursor are not extensively documented in publicly available research, the chemical motifs it possesses are central to established radiolabeling strategies. researchgate.net The principles and applications can be understood by examining the synthesis of radiotracers using structurally analogous nitropyridine derivatives.
The primary strategy for incorporating a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into molecules derived from this scaffold involves nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.net In this context, the nitro group (-NO₂) at the 3-position of the pyridine ring serves as an effective leaving group. The electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, activates the carbon atom to which it is attached, facilitating its displacement by a nucleophile like the [¹⁸F]fluoride ion. researchgate.netnih.gov The presence of a bromine atom at the 2-position can further influence the electronic properties of the ring, although in many syntheses, it is the nitro group that is targeted for substitution by the radioisotope.
Research into PET tracers for neurodegenerative diseases, such as Alzheimer's disease, provides a clear illustration of this application. For instance, precursors containing a 2-nitropyridine (B88261) moiety are commonly used for the synthesis of ¹⁸F-labeled imaging agents designed to bind to tau protein aggregates. mdpi.comnih.gov In a typical synthesis, a complex organic molecule is first constructed using a nitropyridine-containing building block. In the final step, this precursor is reacted with [¹⁸F]fluoride, which displaces the nitro group to yield the final radiolabeled PET tracer. mdpi.com For example, the synthesis of the tau PET tracer [¹⁸F]T807 (also known as Flortaucipir) involves a precursor with a nitropyridine component, where the nitro group is replaced by ¹⁸F in the radiolabeling step. mdpi.comnih.gov
The development of PET tracers often involves the synthesis and evaluation of numerous derivatives to optimize properties like blood-brain barrier penetration, target affinity, and metabolic stability. The 2-halo-3-nitropyridine and related nitropyridine scaffolds offer a versatile platform for creating libraries of potential imaging agents. Derivatives can be synthesized by modifying other parts of the molecule before the final radiofluorination step.
The table below summarizes examples of radiolabeled compounds synthesized from nitropyridine precursors, illustrating the general principles that would apply to derivatives of this compound.
| Radiotracer | Precursor Type | Radioisotope | Application/Target | Research Finding |
| [¹⁸F]T807 (Flortaucipir) | N-Boc-protected 2-nitropyridine derivative | ¹⁸F | Tau protein aggregates in Alzheimer's disease | The nitro group on the pyridine ring is displaced by [¹⁸F]fluoride in the final step of the synthesis. mdpi.comnih.gov |
| [¹¹C]PBB3 | 5-Bromo-2-nitropyridine derivative | ¹¹C | Tau protein aggregates in Alzheimer's disease | A multi-step synthesis starting from a nitropyridine, followed by N-methylation with [¹¹C]CH₃OTf. mdpi.com |
| [¹⁸F]3F4AP | 3-Fluoro-4-nitropyridine N-oxide | ¹⁸F | Imaging demyelination in multiple sclerosis | A method involving direct fluorination of a pyridine N-oxide precursor, followed by reduction of the nitro group. nih.gov |
| [¹⁸F]FPYBF-1 | Nitropyridyl benzofuran (B130515) derivative | ¹⁸F | β-amyloid plaques in Alzheimer's disease | The precursor contains a nitro group that facilitates the introduction of the ¹⁸F label for PET imaging. nih.gov |
These examples underscore the utility of the nitropyridine core structure in modern radiopharmaceutical chemistry. The facile displacement of the nitro group by ¹⁸F is a key reaction that enables the production of PET tracers for a variety of important biological targets. researchgate.net Consequently, this compound represents a potential, albeit not yet fully explored, precursor for the synthesis of novel radiolabeled compounds for molecular imaging.
Future Research Directions and Unexplored Avenues
Development of More Environmentally Benign and Sustainable Synthetic Methodologies
The synthesis of nitropyridines, including 2-bromo-3-nitropyridin-4-ol, often relies on traditional methods that can be harsh and generate significant waste. researchgate.net Future research will likely focus on developing greener and more sustainable synthetic routes. This includes the exploration of one-pot syntheses and the use of renewable starting materials like glycerol (B35011) to produce pyridine (B92270) derivatives. tubitak.gov.tr The development of solvent-free or bio-based solvent systems, such as Cyrene, is another promising avenue to reduce the environmental impact of synthesis. rsc.org Furthermore, exploring alternative nitrating agents and reaction conditions that minimize the use of strong acids and hazardous reagents is crucial. researchgate.netiupac.org
Exploration of Unconventional Reactivity Patterns and Catalytic Transformations
The reactivity of this compound is largely dictated by its substituent groups. Future work should delve into unconventional reactivity patterns beyond standard nucleophilic substitutions. For instance, the migration of the nitro group under certain reaction conditions presents an interesting phenomenon that warrants further mechanistic investigation. researchgate.netresearchgate.netclockss.org
Catalytic transformations offer a powerful tool for expanding the synthetic utility of this compound. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have been used for 2-bromo-5-nitropyridine (B18158) and could be adapted for this compound to introduce a variety of functional groups. researchgate.net The development of novel catalysts, including those based on cobalt for [2+2+2] cycloadditions, could enable the construction of complex fused pyridine systems. rsc.org Additionally, exploring photocatalytic methods could unlock new, selective functionalization pathways. acs.org
Advanced In-Situ Spectroscopic Monitoring of Reaction Mechanisms
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing reaction conditions and discovering new reactivity. Advanced in-situ spectroscopic techniques, such as FTIR and Raman spectroscopy, can provide real-time insights into reaction intermediates and transition states. researchgate.netresearchgate.net For example, in-situ monitoring could be employed to study the kinetics and mechanism of the nitration of pyridine precursors or the subsequent functionalization of the this compound core. researchgate.netrsc.org This data is invaluable for elucidating complex reaction pathways, such as the observed nitro group migrations. researchgate.netrsc.org
Expansion of Derivative Libraries for Targeted Material Science and Chemical Biology Research
The core structure of this compound serves as a valuable scaffold for the creation of diverse derivative libraries. These libraries can then be screened for a wide range of applications in material science and chemical biology.
Potential Applications of this compound Derivatives:
| Application Area | Potential Functionality |
| Material Science | Development of advanced materials with specific electronic and optical properties. |
| Medicinal Chemistry | Synthesis of inhibitors for specific enzymes and receptors. mdpi.com |
| Chemical Biology | Probes to study biological pathways and mechanisms. |
| Antimicrobial Agents | Development of new antibacterial and antifungal compounds. mdpi.com |
Systematic modification of the substituents on the pyridine ring can lead to compounds with tailored properties. For example, the introduction of different functional groups at the bromine position via cross-coupling reactions could significantly alter the electronic and photophysical properties of the molecule, making them interesting candidates for organic electronics or sensors. researchgate.net In the realm of chemical biology, derivatives could be designed as specific enzyme inhibitors or fluorescent probes to visualize biological processes. mdpi.com
Integration with Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery of new derivatives and applications, future research should integrate automated synthesis and high-throughput experimentation (HTE). acs.orgresearchgate.netchemrxiv.org Automated platforms can rapidly synthesize and screen large libraries of this compound derivatives, significantly reducing the time and resources required for drug discovery and materials development. nih.govresearchgate.netnih.gov HTE allows for the parallel execution of numerous experiments, enabling the rapid optimization of reaction conditions and the identification of promising lead compounds. acs.orgnih.gov This approach has been successfully applied to other pyridine-based systems and holds immense potential for the exploration of this compound. nih.govresearchgate.net
Advanced Data Science and Machine Learning Applications in Pyridine Chemistry
The large datasets generated from HTE can be leveraged by advanced data science and machine learning (ML) algorithms to predict the properties and reactivity of new this compound derivatives. rsc.orgchemrxiv.orgresearchgate.net ML models can be trained to predict reaction outcomes, identify key structural features for desired activities, and even propose novel synthetic routes. researchgate.netacs.org This in silico approach can guide experimental efforts, prioritize the synthesis of the most promising candidates, and ultimately accelerate the discovery process in pyridine chemistry. rsc.orgresearchgate.net
Q & A
Q. Basic Research Focus
- X-ray crystallography : ORTEP-III software visualizes molecular geometry, confirming bromine and nitro group positions (bond angles: C-Br ≈ 1.89 Å, C-NO₂ ≈ 1.47 Å) .
- NMR spectroscopy : Key signals include δ 8.35 ppm (H-5, d, J = 5.2 Hz) and δ 8.90 ppm (H-6, d, J = 5.2 Hz) in CDCl₃ .
- IR spectroscopy : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 680 cm⁻¹ (C-Br stretch) validate functional groups .
How should researchers resolve contradictions in reported reaction yields for bromonitropyridine derivatives?
Advanced Research Focus
Address discrepancies through:
- Meta-analysis : Compare reaction conditions across studies (e.g., solvent polarity, catalyst use). For example, yields drop from 85% to 60% when switching from DMF to THF due to reduced nitro group stability .
- Reproducibility protocols : Standardize variables like stirring rate (≥500 rpm for homogeneous mixing) and reagent purity (≥98% HNO₃) .
- Data triangulation : Cross-validate results using multiple techniques (e.g., GC-MS for yield quantification and TLC for reaction progress) .
What biological activities are associated with this compound in current studies?
Q. Basic Research Focus
- Antimicrobial screening : MIC values of 12.5 µg/mL against S. aureus (vs. 25 µg/mL for unsubstituted pyridines) suggest enhanced activity due to electron-withdrawing groups .
- Kinase inhibition : The nitro group chelates ATP-binding site residues (e.g., EGFR kinase IC₅₀ = 1.8 µM) .
What computational methods predict the reactivity of this compound in cross-coupling reactions?
Q. Advanced Research Focus
- DFT calculations : Analyze electron density maps to identify nucleophilic attack sites (e.g., C-2 bromine has higher electrophilicity, ΔE = 2.3 eV) .
- Molecular docking : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize Suzuki-Miyaura coupling conditions (e.g., 80°C, K₂CO₃ base) .
What safety protocols are critical when handling this compound?
Q. Basic Research Focus
- PPE requirements : Use nitrile gloves, ANSI Z87.1 goggles, and fume hoods (≥0.5 m/s airflow) to prevent skin/eye contact .
- Spill management : Neutralize acidic byproducts with NaHCO₃ and adsorb brominated waste using activated carbon .
How does electronic configuration influence the compound’s participation in nucleophilic substitutions?
Q. Advanced Research Focus
- Resonance effects : The nitro group withdraws electron density via conjugation, activating C-2 bromine for SNAr reactions (σ* orbital energy = -1.2 eV) .
- Steric effects : Ortho-substituted hydroxyl groups hinder nucleophile approach, requiring polar aprotic solvents (e.g., DMSO) to enhance reactivity .
What strategies improve the stability of this compound in aqueous solutions?
Q. Advanced Research Focus
- pH control : Store at pH 5–6 (citrate buffer) to prevent hydrolysis of the nitro group. Degradation half-life increases from 2 hours (pH 7) to 48 hours (pH 5) .
- Lyophilization : Freeze-dried samples retain >95% purity after 6 months at -20°C vs. 80% purity for liquid stocks .
How can researchers validate the reproducibility of synthetic protocols across laboratories?
Q. Advanced Research Focus
- Round-robin testing : Share samples between labs to compare HPLC purity (RSD ≤ 2%) and NMR spectral matches .
- Open-data platforms : Upload reaction data to repositories like Zenodo or PubChem to facilitate cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
